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molecular formula C7H7BrF3N3 B8295624 5-bromo-N-(3,3,3-trifluoropropyl)pyrimidin-2-amine

5-bromo-N-(3,3,3-trifluoropropyl)pyrimidin-2-amine

Cat. No. B8295624
M. Wt: 270.05 g/mol
InChI Key: NRZXNZTXBDKMGC-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

Sodium hydride (560 mg, 14.0 mmol) was added in portions to a solution of 3,3,3-trifluoro-propylamine (1.59 g, 14.0 mmol) in dry tetrahydrofuran at ambient temperature. The reaction mixture was stirred for 30 min and a solution of 5-bromo-2-iodopyrimidine (2.0 g, 7.0 mmol) in tetrahydrofuran was added. The reaction mixture was stirred for 30 min and then quenched with water (10 mL). The mixture was extracted with ethyl acetate and the organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude residue was purified by column chromatography using a gradient of ethyl acetate in hexane to yield 950 mg (48%) of the title compound; 1H NMR (400 MHz, CDCl3) δ ppm 8.30 (s, 2 H), 5.42 (br. s, 1 H), 3.64 (m, 2 H), 2.41 (m, 2 H).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:9])([F:8])[CH2:5][CH2:6][NH2:7].[Br:10][C:11]1[CH:12]=[N:13][C:14](I)=[N:15][CH:16]=1>O1CCCC1>[Br:10][C:11]1[CH:12]=[N:13][C:14]([NH:7][CH2:6][CH2:5][C:4]([F:9])([F:8])[F:3])=[N:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.59 g
Type
reactant
Smiles
FC(CCN)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NCCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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